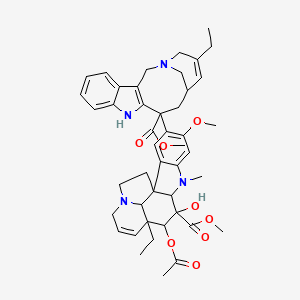

Vinorelbine base

概要

説明

ビノレルビンは、主に抗有糸分裂化学療法薬として使用される半合成ビンカアルカロイドです。 非小細胞肺がんや乳がんなど、さまざまな悪性腫瘍の治療に使用されています . ビノレルビンは、1990年代に米国で最初に医療用として承認されました . それは、微小管の正常な機能を阻害することにより細胞分裂を阻害する能力で知られています .

準備方法

ビノレルビンは、ツルニチソウ(Catharanthus roseus)から得られる天然物であるアンヒドロビンブラスチンから合成されます。調製にはいくつかの手順が含まれます。

工業生産方法は、多くの場合、類似の手順を伴いますが、より高い収率と費用対効果を上げるように最適化されています。 環境への影響と生産コストを削減するために、テトラフルオロホウ酸銀とテトラヒドロフランの使用は避けられています .

化学反応の分析

ビノレルビンは、以下を含むさまざまな化学反応を受けます。

酸化: ビノレルビンは特定の条件下で酸化することができ、さまざまな酸化生成物の形成につながります。

還元: 還元反応は、ビノレルビンに存在する官能基を変更し、その化学的性質を変化させる可能性があります。

置換: ビノレルビンは、特定の原子または基が他の原子または基に置き換えられる置換反応を受け、潜在的に異なる生物学的活性を有する誘導体の形成につながります.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒(置換反応を促進するため)などがあります . 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

ビノレルビンは、さまざまな科学研究への応用があります。

化学: ビノレルビンは、そのユニークな化学構造と反応性について研究されており、ビンカアルカロイドの合成と修飾についての洞察を提供しています.

生物学: 生物学研究では、ビノレルビンは細胞分裂と微小管のダイナミクスを研究するために使用され、有糸分裂と細胞周期制御の理解に貢献しています.

医学: ビノレルビンは、その抗がん特性のために臨床研究で広く使用されています。

産業: 製薬業界では、ビノレルビンは化学療法レジメンの重要な成分であり、その生産と製剤は、現在も研究開発が進められています.

科学的研究の応用

作用機序

ビノレルビンは、微小管を形成するタンパク質であるチューブリンに結合することで効果を発揮します。 微小管の形成を阻害することにより、ビノレルビンは有糸分裂紡錘体を破壊し、細胞を中期に停止させ、細胞分裂を防ぎます . この作用は、細胞周期のM期とS期に特異的です . さらに、ビノレルビンは、グルタミン酸の利用を阻害することにより、核酸とタンパク質の合成を干渉する可能性があります .

類似化合物との比較

ビノレルビンは、ビンブラスチン、ビンクリスチン、ビンデシンなどの他の化合物を含むビンカアルカロイドファミリーに属しています . これらの化合物は、同様の作用機序を共有していますが、化学構造と臨床応用が異なります。

ビノレルビンは、その8員環のカタルチン環が特徴であり、これは、他のビンカアルカロイドに比べて、独特の薬理学的特性と神経毒性の低さをもたらします .

特性

IUPAC Name |

methyl 11-acetyloxy-12-ethyl-4-(16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBABOYUKABKIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860926 | |

| Record name | Methyl 4-(acetyloxy)-15-[4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methanoazecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

White to yellow or light brown amorphous powder. MF: C45H54N4O8.2C4H6O6. MW: 1079.12. Aqueous solubility: >1000 mg/ml in distilled water. pH approx 3.5 /Tartrate/ | |

| Details | FDA; Navelbine. Nov, 2002. Washington, DC: Food Drug Admin. Available from, as of Oct 14, 2008: https://www.fda.gov/ohrms/dockets/ac/04/briefing/4021B1_10_Vinorelbine%20label.pdf | |

| Record name | VINORELBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Vinorelbine is an antimicrotubule antineoplastic agent. Microtubules are organelles that exist in a state of dynamic equilibrium with their components, tubulin dimers. They form an essential part of the mitotic spindle, participate in intracellular transport, and contribute to the cell's shape, rigidity, and motility. Vinorelbine and other vinca alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of the spindle microtubules. The formation of vinorelbine-tubulin complexes prevents the polymerization of the tubulin subunits into microtubules and induces depolymerization of microtubules resulting in inhibition of microtubule assembly and cellular metaphase arrest., In addition to the antineoplastic effects of antimicrotubule activity, vinca alkaloids interfere with the microtubule-mediated movement of neurotransmitter substances along neuronal axons resulting in dose-limiting neurotoxicity., Like other vinca alkaloids, vinorelbine reportedly also interferes with amino acid, cyclic AMP, and glutathione metabolism; calmodulin-dependent Ca2+-transport ATPase activity; cellular respiration; and nucleic acid and lipid biosynthesis., Vinflunine blocks mitosis at the metaphase/anaphase transition, leading to apoptosis. The mechanism of the mitotic block is not known. On the basis of results with purified microtubules and in living interphase cells, /investigators/ hypothesized that it involves suppression of spindle microtubule dynamics. The effects of the three Vinca alkaloids on dynamics of centromeres and spindle kinetochore-microtubules /were measured/ by a novel approach involving quantitative time-lapse confocal microscopy in living mitotic human U2OS cells. Green fluorescent protein-labeled centromere-binding protein B was used to mark centromeres and kinetochore-microtubule plus ends. In controls, pairs of centromeres on sister chromatids alternated under tension between increasing and decreasing separation (stretching and relaxing). All three of the Vinca alkaloids suppressed centromere dynamics similarly at concentrations that block mitosis. At concentrations approximating the IC(50)s for mitotic accumulation (18.8 nM vinflunine, 7.3 nM vinorelbine, and 6.1 nM vinblastine), centromere dynamicity decreased by 44%, 25%, and 26%, respectively, and the time centromeres spent in a paused state increased by 63%, 52%, and 36%, respectively. Centromere relaxation rates, stretching durations, and transition frequencies all decreased. Thus all three of the drugs decreased the normal microtubule-dependent spindle tension at the centromeres/kinetochores, thereby preventing the signal for mitotic checkpoint passage. The strong correlation between suppression of kinetochore-microtubule dynamics and mitotic block indicates that the primary mechanism by which the Vinca alkaloids block mitosis is suppression of spindle microtubule dynamics. | |

| Details | PMID:12748304, Okouneva T et al; Mol Cancer Ther 2 (5): 427-36 (2003) | |

| Record name | VINORELBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

methyl (3aS,4R,5aR,10bR,13aR)-4-(acetyloxy)-3,5-epoxy-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-3H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-4,5-dihydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylic acid; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-7-bromo-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(2RS,6R,8S)-4-ethyl-8-(methoxycarbonyl)-2-oxido-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; leurosine; methyl (1aS,10S,12S,12aR)-10-(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-1a-ethyl-1a,2,4,9,10,11,12,12a-octahydro-3,12-methano-3H-oxireno[8,9]azacyclodecino[4,3-b]indole-10-carboxylate; (2RS,6R,8S)-8-[(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-4-ethyl-8-(methoxycarbonyl)-2-methyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indolium; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate | |

| Details | Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Volume 2; Strasbourg, France, p.2679 (2004) | |

| Record name | VINORELBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

71486-22-1 | |

| Record name | VINORELBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

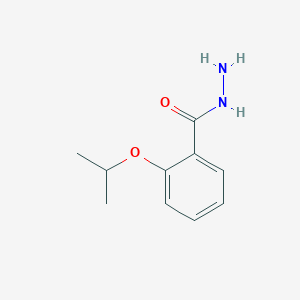

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

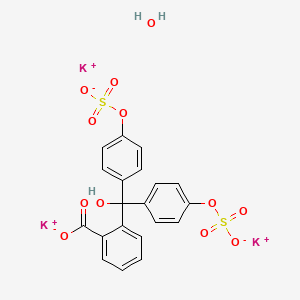

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride](/img/structure/B8004786.png)

![2-[4-oxo-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B8004821.png)